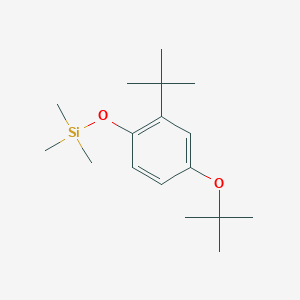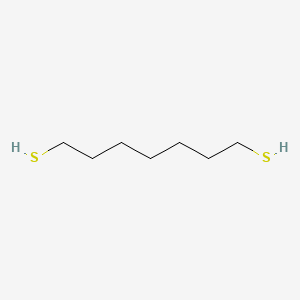![molecular formula C8H15FN2O2S B14537339 [(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride CAS No. 62382-44-9](/img/structure/B14537339.png)
[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride is a chemical compound that features a morpholine ring, a sulfanyl group, and a carbamyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride typically involves the reaction of morpholine derivatives with sulfanyl and carbamyl fluoride groups under controlled conditions. One common method includes the reaction of morpholine with a suitable sulfanyl reagent, followed by the introduction of the carbamyl fluoride group through a nucleophilic substitution reaction. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process typically includes rigorous purification steps such as distillation, crystallization, and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the carbamyl fluoride group, yielding simpler derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamyl fluoride moiety, leading to the formation of different carbamate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamyl fluoride group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced morpholine derivatives, and various carbamate compounds.
Scientific Research Applications
[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The sulfanyl and carbamyl fluoride groups play crucial roles in these interactions, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
[(Morpholin-4-yl)sulfanyl]propan-2-ylcarbamyl fluoride can be compared with other similar compounds, such as:
1-(Alkylsulfanyl)-3-(morpholin-4-yl)propan-2-yl arylcarbamates: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.
2-(Morpholin-4-yl)ethane-1-sulfonyl fluoride: This compound has a similar morpholine ring and sulfanyl group but differs in its overall structure and reactivity.
Properties
CAS No. |
62382-44-9 |
|---|---|
Molecular Formula |
C8H15FN2O2S |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-morpholin-4-ylsulfanyl-N-propan-2-ylcarbamoyl fluoride |
InChI |
InChI=1S/C8H15FN2O2S/c1-7(2)11(8(9)12)14-10-3-5-13-6-4-10/h7H,3-6H2,1-2H3 |
InChI Key |
XBPNBZZKUUJBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(=O)F)SN1CCOCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14537282.png)


![6,13-dichloro-3,10-dinitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14537302.png)

![2-[(4,5-Dimethoxy-2-methylphenyl)methylidene]hydrazine-1-carboxamide](/img/structure/B14537318.png)


![4-{2-[(3-Methylphenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14537330.png)



